Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The cleavage process generates various forms of amyloid-beta, with Beta-Amyloid (1-22) being one of the shorter variants that may play a role in the early stages of aggregation leading to more toxic forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42) .
Beta-Amyloid (1-22) is classified within the group of amyloid-beta peptides, which are characterized by their propensity to misfold and aggregate. These peptides are categorized based on their length and structural properties, with common forms including Beta-Amyloid (1-40) and Beta-Amyloid (1-42), which are more extensively studied due to their significant roles in Alzheimer's pathology .
The synthesis of Beta-Amyloid (1-22) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process typically employs 9-fluorenylmethyloxycarbonyl as a protecting group for the amino acids, allowing for selective deprotection and coupling during synthesis .
The challenges associated with synthesizing Beta-Amyloid (1-22) include its tendency to aggregate during both the synthesis process and in solution. To mitigate these issues, researchers have developed protocols that optimize conditions for peptide assembly and purification. For instance, employing basic buffers during purification can reduce aggregation, while high-performance liquid chromatography is commonly used to isolate the desired peptide from reaction mixtures .
Beta-Amyloid (1-22) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. The structure is characterized by regions that may form beta-sheets, which are crucial for its aggregation properties. The specific sequence contributes to its ability to interact with other amyloid-beta peptides, leading to oligomerization and fibril formation.
The molecular weight of Beta-Amyloid (1-22) is approximately 2,500 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism have shown that this peptide can adopt both random coil and beta-sheet conformations under different conditions .
Beta-Amyloid (1-22) participates in several key reactions that lead to its aggregation into larger oligomers and fibrils. These reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions or other co-factors that may stabilize or destabilize specific conformations .
The mechanism by which Beta-Amyloid (1-22) exerts its effects involves several pathways:
Studies indicate that even low concentrations of oligomeric forms can significantly impair synaptic function and induce neuroinflammatory responses .
Beta-Amyloid (1-22) is typically a white powder at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in aqueous solutions without specific conditions.
The peptide exhibits properties typical of amyloidogenic proteins, including:
Relevant analyses often involve spectroscopic techniques to assess secondary structure content and aggregation state .
Beta-Amyloid (1-22) serves multiple purposes in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3